

# Spectroscopic Profile of 2-Chloro-5-aminomethylthiazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-5-aminomethylthiazole

Cat. No.: B030986

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Chloro-5-aminomethylthiazole**. Due to the limited availability of public experimental spectra, this document presents high-quality predicted data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed spectral analysis to aid in the identification and characterization of this compound.

## Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **2-Chloro-5-aminomethylthiazole**. The data has been generated using advanced computational algorithms to provide reliable spectral predictions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provides insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-Chloro-5-aminomethylthiazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.25	Singlet	1H	Thiazole C4-H
4.01	Singlet	2H	-CH <sub>2</sub> -NH <sub>2</sub>
1.85	Broad Singlet	2H	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-Chloro-5-aminomethylthiazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
152.1	Thiazole C2-Cl
141.5	Thiazole C4
135.8	Thiazole C5
39.7	-CH <sub>2</sub> -NH <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for **2-Chloro-5-aminomethylthiazole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretch (amine)
3100-3000	Weak	C-H stretch (aromatic)
2950-2850	Weak	C-H stretch (aliphatic)
1620-1580	Medium	N-H bend (amine)
1550-1450	Medium	C=C and C=N stretch (thiazole ring)
1100-1000	Medium	C-N stretch
850-750	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for **2-Chloro-5-aminomethylthiazole**

m/z	Relative Intensity (%)	Assignment
148	100	[M] <sup>+</sup> (Molecular Ion)
113	45	[M - Cl] <sup>+</sup>
131	30	[M - NH <sub>2</sub> ] <sup>+</sup>
97	60	[M - CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The predicted data presented in this guide was obtained using computational chemistry software. The following outlines the general theoretical approach for generating such predictions.

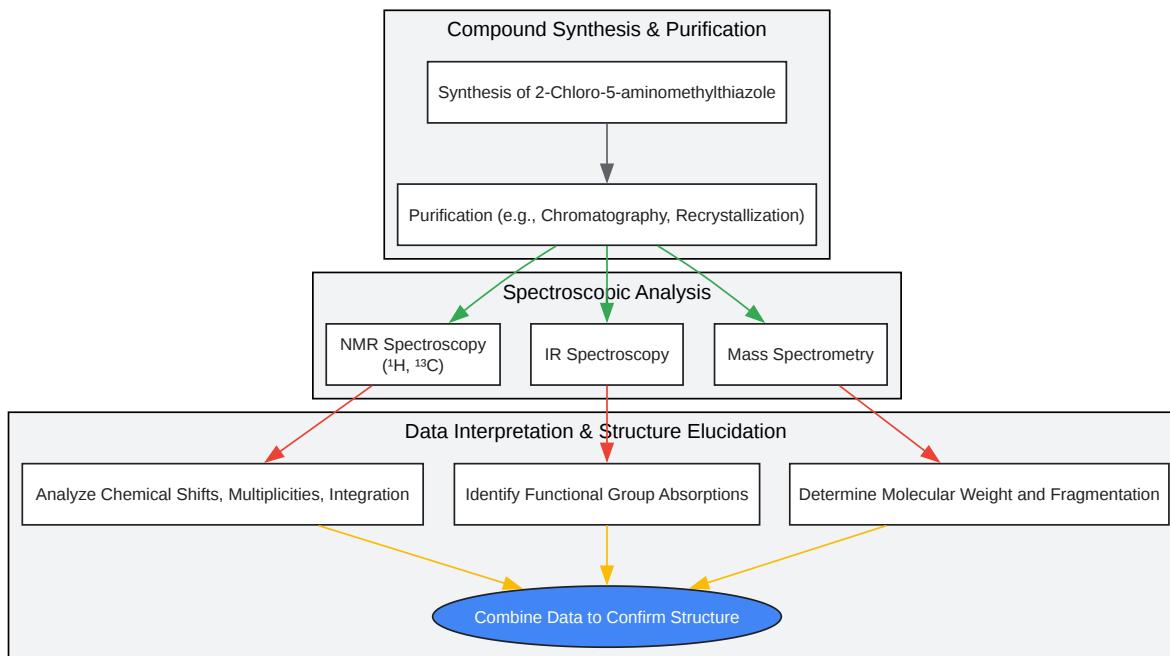
**NMR Spectra Prediction:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were predicted using a Density Functional Theory (DFT) approach. The molecular geometry was first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values were then converted to chemical shifts ( $\delta$ ) by referencing them to the shielding of a standard compound (e.g., tetramethylsilane).

**IR Spectrum Prediction:** The IR spectrum was predicted by performing a vibrational frequency analysis on the optimized molecular geometry. The harmonic vibrational frequencies and their corresponding intensities were calculated at the same level of theory used for geometry optimization.

**Mass Spectrum Prediction:** The mass spectrum was predicted by analyzing the fragmentation patterns of the molecular ion. The bond dissociation energies were estimated to identify the most likely fragmentation pathways upon electron ionization.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-5-aminomethylthiazole**.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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